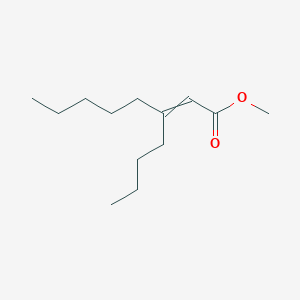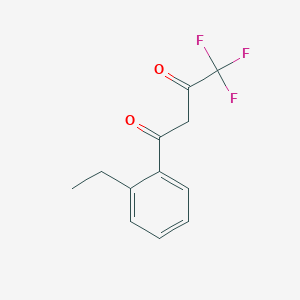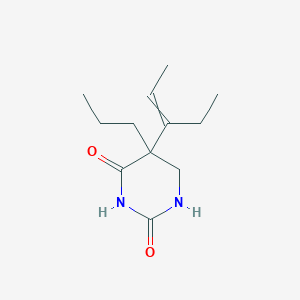
5-(Pent-2-en-3-yl)-5-propyldihydropyrimidine-2,4(1H,3H)-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(Pent-2-en-3-yl)-5-propyldihydropyrimidine-2,4(1H,3H)-dione is a synthetic organic compound belonging to the class of dihydropyrimidines. These compounds are known for their diverse biological activities and are often studied for their potential therapeutic applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Pent-2-en-3-yl)-5-propyldihydropyrimidine-2,4(1H,3H)-dione typically involves the Biginelli reaction, a multi-component reaction that combines an aldehyde, a β-keto ester, and urea under acidic conditions. The reaction proceeds as follows:
Reactants: An aldehyde (such as benzaldehyde), a β-keto ester (such as ethyl acetoacetate), and urea.
Conditions: The reaction is carried out in the presence of an acid catalyst, such as hydrochloric acid, at elevated temperatures (around 80-100°C).
Procedure: The reactants are mixed and heated under reflux for several hours until the reaction is complete. The product is then isolated by filtration and purified by recrystallization.
Industrial Production Methods
In an industrial setting, the synthesis of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction conditions and can improve the yield and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
5-(Pent-2-en-3-yl)-5-propyldihydropyrimidine-2,4(1H,3H)-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrimidine derivatives.
Reduction: Reduction reactions can convert the compound into its dihydropyrimidine analogs.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophiles like amines, thiols, and halides can be used in substitution reactions under mild conditions.
Major Products
Oxidation: Pyrimidine derivatives with various functional groups.
Reduction: Dihydropyrimidine analogs.
Substitution: Substituted pyrimidine compounds with different functional groups.
Aplicaciones Científicas De Investigación
5-(Pent-2-en-3-yl)-5-propyldihydropyrimidine-2,4(1H,3H)-dione has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.
Medicine: Investigated for its potential therapeutic applications in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 5-(Pent-2-en-3-yl)-5-propyldihydropyrimidine-2,4(1H,3H)-dione involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
2-pent-2-en-2-yl-1H-benzimidazole: A compound with a similar structure but different functional groups.
5-ethyl-5-methyldihydropyrimidine-2,4(1H,3H)-dione: Another dihydropyrimidine derivative with different alkyl groups.
Uniqueness
5-(Pent-2-en-3-yl)-5-propyldihydropyrimidine-2,4(1H,3H)-dione is unique due to its specific alkyl substituents, which can influence its chemical reactivity and biological activity. The presence of the pent-2-en-3-yl and propyl groups can affect the compound’s solubility, stability, and interaction with molecular targets, distinguishing it from other similar compounds.
Propiedades
Número CAS |
831220-22-5 |
|---|---|
Fórmula molecular |
C12H20N2O2 |
Peso molecular |
224.30 g/mol |
Nombre IUPAC |
5-pent-2-en-3-yl-5-propyl-1,3-diazinane-2,4-dione |
InChI |
InChI=1S/C12H20N2O2/c1-4-7-12(9(5-2)6-3)8-13-11(16)14-10(12)15/h5H,4,6-8H2,1-3H3,(H2,13,14,15,16) |
Clave InChI |
ZZCRRJHYQFPCOX-UHFFFAOYSA-N |
SMILES canónico |
CCCC1(CNC(=O)NC1=O)C(=CC)CC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-Pentanone, 1-[1,2'-binaphthalen]-3'-yl-](/img/structure/B14195908.png)
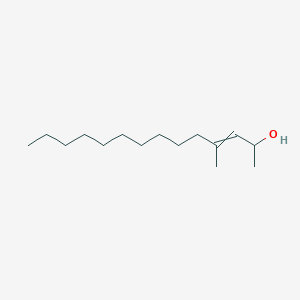
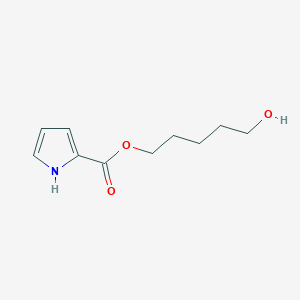
![4-[5-(2-Hydroxyethyl)-1,2-oxazol-3-yl]benzoic acid](/img/structure/B14195928.png)
![1,1',1''-{Methanetriyltris[(4,1-phenylene)oxy]}tris(4-nitrobenzene)](/img/structure/B14195931.png)
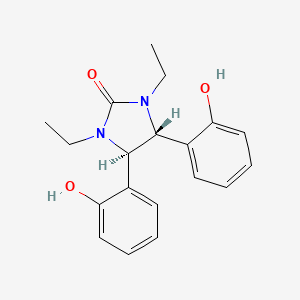
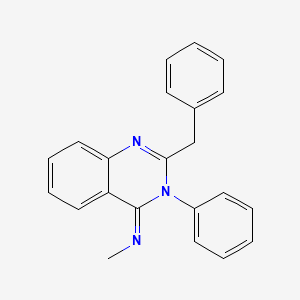
![2,2'-{(1,3-Dimethyl-1,3-disiletane-1,3-diyl)bis[(propane-3,1-diyl)oxymethylene]}bis(oxirane)](/img/structure/B14195956.png)
![N-[1-(2H-Benzimidazol-2-ylidene)ethyl]glycine](/img/structure/B14195964.png)

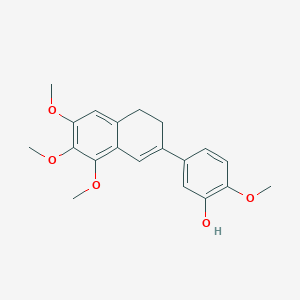
![4-Iodo-N-(4-iodophenyl)-N-[4-(octyloxy)phenyl]aniline](/img/structure/B14195972.png)
